![molecular formula C7H8FN3 B1339616 1-(3-Fluorophenyl)guanidine CAS No. 65783-19-9](/img/structure/B1339616.png)
1-(3-Fluorophenyl)guanidine
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Overview
Description
“1-(3-Fluorophenyl)guanidine” (CAS Number: 65783-19-9) is a guanidine derivative . It has a molecular weight of 153.16 g/mol . It has been extensively studied due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “1-(3-Fluorophenyl)guanidine” is C7H8FN3 . The InChI code for this compound is 1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H, (H4,9,10,11) .
Scientific Research Applications
Fungicidal Applications
Guanidine compounds have been identified for their fungicidal properties. A study isolated a guanidine compound from Buthus martensii Karsch and used it as a lead compound for structural optimization and subsequent fungicidal evaluation .
Pharmaceutical Research
The structural characteristics of guanidine compounds make them valuable in pharmaceutical research. While specific studies on 1-(3-Fluorophenyl)guanidine are not readily available, related compounds have been used as lead compounds for drug development .
Organocatalysis
Bicyclic guanidine-containing compounds have unique properties as superbases, which are highly relevant in organocatalysis. This application is significant in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine, a structurally similar compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine is known to interact with several targets including aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
properties
IUPAC Name |
2-(3-fluorophenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHBMYCBQAGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469813 |
Source
|
Record name | N-(3-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)guanidine | |
CAS RN |
65783-19-9 |
Source
|
Record name | N-(3-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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